molecular formula C13H13FN2O B14909960 3-Fluoro-N-(3-methoxybenzyl)pyridin-2-amine

3-Fluoro-N-(3-methoxybenzyl)pyridin-2-amine

Cat. No.: B14909960
M. Wt: 232.25 g/mol
InChI Key: KXIKBZUOXHEOBS-UHFFFAOYSA-N
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Description

3-Fluoro-N-(3-methoxybenzyl)pyridin-2-amine is a pyridine derivative featuring a fluorine atom at the 3-position of the pyridine ring and a 3-methoxybenzyl group attached to the amine at the 2-position.

Properties

Molecular Formula

C13H13FN2O

Molecular Weight

232.25 g/mol

IUPAC Name

3-fluoro-N-[(3-methoxyphenyl)methyl]pyridin-2-amine

InChI

InChI=1S/C13H13FN2O/c1-17-11-5-2-4-10(8-11)9-16-13-12(14)6-3-7-15-13/h2-8H,9H2,1H3,(H,15,16)

InChI Key

KXIKBZUOXHEOBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC2=C(C=CC=N2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(3-methoxybenzyl)pyridin-2-amine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with 3-methoxybenzylamine under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The use of complex fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(3-methoxybenzyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can form complex aromatic compounds.

Scientific Research Applications

3-Fluoro-N-(3-methoxybenzyl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(3-methoxybenzyl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and interactions with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Compound Name Pyridine Substituents Benzyl Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-Fluoro-N-(3-methoxybenzyl)pyridin-2-amine 3-Fluoro 3-Methoxybenzyl C₁₃H₁₂FN₂O ~233 (estimated) Combines fluorine's electronegativity with methoxy's solubility enhancement -
N-(4-Methoxybenzyl)pyridin-2-amine None 4-Methoxybenzyl C₁₃H₁₄N₂O 214.26 Methoxy at para position; lacks fluorine, reducing metabolic stability
N-(3-Methoxybenzyl)-3-methylpyridin-2-amine 3-Methyl 3-Methoxybenzyl C₁₄H₁₆N₂O 228.29 Methyl group increases hydrophobicity vs. fluorine
3-Chloro-N-(3-(trifluoromethyl)benzyl)pyridin-2-amine 3-Chloro 3-Trifluoromethylbenzyl C₁₃H₁₀ClF₃N₂ 286.68 Chlorine and trifluoromethyl enhance lipophilicity and electron withdrawal
3-Fluoro-N-(tetrahydropyran-4-ylmethyl)pyridin-2-amine 3-Fluoro Tetrahydropyran-4-ylmethyl C₁₁H₁₅FN₂O 222.25 Cyclic ether substituent improves solubility but reduces aromatic interactions
Key Observations:
  • Methoxy groups (e.g., 3-methoxybenzyl) improve solubility but may reduce metabolic stability compared to halogens like chlorine .
  • Stereoelectronic Profiles : The 3-methoxybenzyl group in the target compound balances electron donation (methoxy) and steric bulk, contrasting with the stronger electron-withdrawing effects of trifluoromethyl in .

Industrial and Research Relevance

  • Scalability : High-yield syntheses (e.g., 81% in ) suggest feasibility for large-scale production of the target compound.
  • Customization : Companies like Hairui Chem () offer analogues with tailored substituents, indicating a robust market for pyridin-2-amine derivatives in drug discovery.

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